molecular formula C19H23N5OS B2803403 N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 876870-12-1

N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2803403
CAS No.: 876870-12-1
M. Wt: 369.49
InChI Key: DGGLYQMLUFHKBA-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, an ethylphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group is attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclohexyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry:

    Agriculture: It can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: The compound is a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The triazole ring and the cyanocyclohexyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • N-(1-cyanocyclohexyl)-2-[[5-(4-isopropylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • N-(1-cyanocyclohexyl)-2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness: The uniqueness of N-(1-Cyanocyclohexyl)-2-((5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide lies in its specific structural features, such as the ethylphenyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-2-14-6-8-15(9-7-14)17-21-18(24-23-17)26-12-16(25)22-19(13-20)10-4-3-5-11-19/h6-9H,2-5,10-12H2,1H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGLYQMLUFHKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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